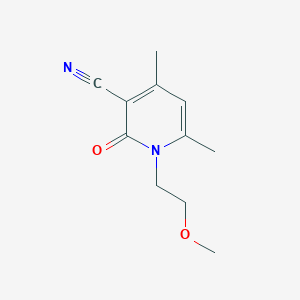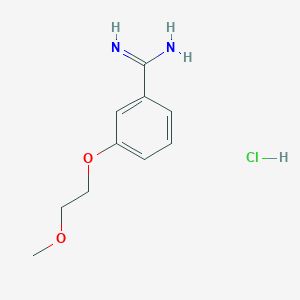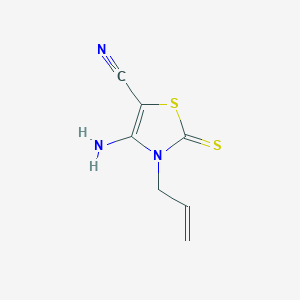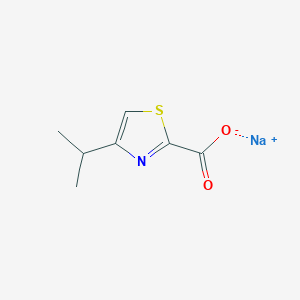![molecular formula C14H16N2O4 B1519587 2-[4-(2,4-Dimethylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid CAS No. 1152975-14-8](/img/structure/B1519587.png)
2-[4-(2,4-Dimethylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid
Übersicht
Beschreibung
2-[4-(2,4-Dimethylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid (DMPDA) is an organic compound that belongs to the class of imidazole derivatives. It is a white solid with a molecular weight of 209.22 g/mol and a melting point of 90-91°C. DMPDA has been studied for its potential applications in various scientific fields. It is used as a reagent in organic synthesis, as an inhibitor of protein kinases, and as an activator of the transcription factor NF-κB.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives
Research focuses on the synthesis of imidazolidinone derivatives and their potential applications. For instance, the synthesis of 2-iminoimidazolidin-4-one derivatives through cyclization processes with various reagents showcases the compound's relevance in creating biologically active nuclei, indicating its utility in developing pharmaceuticals and agrochemicals (Shestakov, Sidorenko, & Shikhaliev, 2007). Similarly, studies on the conformational behavior of related compounds, such as hydantoin-5-acetic acid, underline the importance of structural analysis in designing drugs and supramolecular complexes (Gerhardt, Tutughamiarso, & Bolte, 2012).
Biological and Pharmacological Applications
Investigations into the biological activity of imidazolidinone and thiazolidine derivatives reveal moderate antibacterial and antifungal activities, suggesting the potential of these compounds in therapeutic applications (Youssef, El-ziaty, Abou-Elmagd, & Ramadan, 2015). The creation of new imidazothiazole and glycocyamidine derivatives further emphasizes the compound's role in developing antimicrobial agents (Magd El-Din, Roaiah, Elsharabasy, & Hassan, 2007).
Material Science and Catalysis
Research on the synthesis of novel dipeptide mimetics with a hydantoin moiety, including derivatives of 5,5-dimethylhydantoin, highlights the compound's potential in material science, particularly in designing mimetics with specific structural and functional properties (Todorov & Naydenova, 2010). Additionally, the development of acetic acid via methanol hydrocarboxylation with CO2 and H2, utilizing imidazolidinone derivatives as catalysts, presents a sustainable approach to chemical synthesis, pointing towards the compound's application in green chemistry and catalysis (Qian, Zhang, Cui, & Han, 2016).
Eigenschaften
IUPAC Name |
2-[4-(2,4-dimethylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-8-4-5-10(9(2)6-8)14(3)12(19)16(7-11(17)18)13(20)15-14/h4-6H,7H2,1-3H3,(H,15,20)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVCBLVNQDVOKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2(C(=O)N(C(=O)N2)CC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2,4-Dimethylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methylphenyl)acetamide hydrochloride](/img/structure/B1519510.png)
![3-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile dihydrochloride](/img/structure/B1519515.png)
![2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-amine hydrochloride](/img/structure/B1519516.png)





![1-[1-(4-Fluorophenyl)pyrrolidin-3-YL]methanamine hydrochloride](/img/structure/B1519524.png)
